![molecular formula C5H10N4O B2474026 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol CAS No. 477575-14-7](/img/structure/B2474026.png)
1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
Overview
Description
“1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process uses the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole is planar and aromatic .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives include thermal stability (decomposition onset temperatures 147–228 °C), acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) . They are highly soluble in water .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol, commonly referred to as a 1,2,3-triazole derivative, has attracted significant attention in drug discovery. Its unique structure and properties make it a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a core motif in anticonvulsants, antibiotics, and anticancer drugs .
Antioxidant Activity and Beyond
Researchers have synthesized 1,4-disubstituted 1,2,3-triazoles and evaluated their antioxidant activity using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay . Additionally, molecular docking studies explore their potential binding to molecular targets, such as lanosterol 14α-demethylase (CYP51), which is relevant for antifungal drug development .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring structure have been found to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
Based on the structural similarity to other 1,2,3-triazole compounds, it can be hypothesized that it may interact with its target enzyme throughhydrogen bonding . The presence of the polar group at the 1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
If we consider its potential inhibition of the carbonic anhydrase-ii enzyme, it could impact thecarbon dioxide hydration and bicarbonate buffer system in the body, affecting pH regulation .
Result of Action
If it does inhibit the carbonic anhydrase-ii enzyme, it could potentially lead to a disruption in thebalance of pH in the body .
properties
IUPAC Name |
1-amino-3-(triazol-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-3-5(10)4-9-2-1-7-8-9/h1-2,5,10H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYNKBCVVNDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol |
Synthesis routes and methods I
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Synthesis routes and methods II
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